![molecular formula C12H14Cl2N2O B6362276 1-(3,5-Dichlorobenzoyl)-2-methylpiperazine CAS No. 1240566-88-4](/img/structure/B6362276.png)
1-(3,5-Dichlorobenzoyl)-2-methylpiperazine
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Overview
Description
“3,5-Dichlorobenzoyl chloride” is a chemical compound used in the synthesis of various benzamide derivatives . It’s an important substrate in the syntheses of various benzamide derivatives .
Synthesis Analysis
The synthesis of “3,5-Dichlorobenzoyl chloride” involves reactions of arylamine compounds in N,N′-dimethylformamide solution at 60 °C . Another method involves the sulfonation reaction of Benzoyl chloride, followed by catalytic chlorination reaction and sulfur dioxide removal chlorination reaction .Molecular Structure Analysis
The molecular structure of “3,5-Dichlorobenzoic acid” is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Reactions of “3,5-dichlorobenzoyl chloride” and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as salicylanilides, have been used in medicine and veterinary medicine as anthelmintics . They have shown the ability to block enzymes responsible for the development of tumors and inflammatory processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological activity of the target enzymes . The compound’s interaction with its targets could lead to changes in the biological activity of these enzymes, potentially inhibiting their function.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific pathways affected.
Result of Action
Similar compounds have been shown to have diverse biological activities, including antitumor and anti-inflammatory effects .
properties
IUPAC Name |
(3,5-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-15-2-3-16(8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBJCOBTFXILSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorobenzoyl)-2-methylpiperazine |
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